molecular formula C24H17N3O2S2 B2830472 N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide CAS No. 670270-81-2

N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide

Cat. No.: B2830472
CAS No.: 670270-81-2
M. Wt: 443.54
InChI Key: KEADIWOYAUZOIX-UHFFFAOYSA-N
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Description

N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This core is linked to a phenyl group and a thiophene-2-carboxamide moiety, making it a highly functionalized molecule.

Preparation Methods

The synthesis of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Comparison with Similar Compounds

N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-15-4-6-16(7-5-15)19-13-31-24-21(19)23(25-14-26-24)29-18-10-8-17(9-11-18)27-22(28)20-3-2-12-30-20/h2-14H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADIWOYAUZOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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